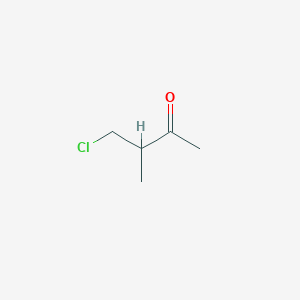

1,1,2-Trichloro-4-methyl-1-pentene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

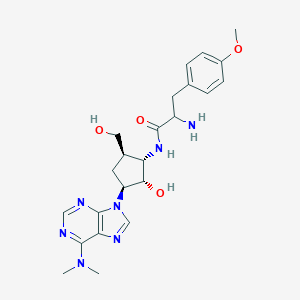

Latamoxef, also known as moxalactam, is an oxacephem antibiotic that is structurally similar to cephalosporins. In oxacephems like latamoxef, the sulfur atom in the cephalosporin core is replaced with an oxygen atom. This compound is known for its broad-spectrum antibacterial activity and has been used to treat various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of latamoxef involves several key steps:

Synthesis of the Core Structure: The benzhydrol ester of 6-aminopenicillanic acid is S-chlorinated and treated with a base, leading to the formation of an intermediate sulfenyl chloride. This intermediate is then displaced with propargyl alcohol in the presence of zinc chloride to form a diastereoisomer.

Side Chain Introduction: The side chain is protected as the phenylacetylamide, and the triple bond is partially reduced using a palladium-calcium carbonate catalyst. The resulting compound is then epoxidized with m-chloroperoxybenzoic acid.

Epoxide Opening: The epoxide is opened with 1-methyl-1H-tetrazole-5-thiol to introduce the future C-3 side chain.

Oxidation and Ozonolysis: Jones oxidation followed by ozonolysis and reductive work-up with zinc-acetic acid leads to the formation of a halide intermediate.

Intramolecular Wittig Reaction: The final step involves displacement with triphenylphosphine and Wittig olefination to yield the 1-oxacephem structure.

Industrial Production Methods: Industrial production of latamoxef sodium involves the preparation of high-purity latamoxef sodium through a series of deprotection reactions in organic solvents. The process includes recrystallization to achieve high purity and stability, making it suitable for large-scale production .

Types of Reactions:

Oxidation: Latamoxef undergoes oxidation reactions, such as Jones oxidation, to introduce functional groups necessary for its antibacterial activity.

Epoxidation and Epoxide Opening: These reactions are crucial for forming the core structure and side chains of latamoxef.

Common Reagents and Conditions:

Oxidizing Agents: Jones reagent (chromic acid in acetone) for oxidation.

Reducing Agents: Palladium-calcium carbonate catalyst for partial reduction.

Epoxidizing Agents: m-Chloroperoxybenzoic acid for epoxidation.

Nucleophiles: 1-Methyl-1H-tetrazole-5-thiol for epoxide opening.

Major Products: The major products formed from these reactions include intermediates with protected side chains and the final 1-oxacephem structure of latamoxef .

科学研究应用

Latamoxef has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying beta-lactam antibiotics and their synthesis.

Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

Medicine: Employed in the treatment of bacterial infections, including meningitis, respiratory tract infections, and urinary tract infections.

作用机制

Latamoxef works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (penicillin-binding protein) by opening the lactam ring. This inactivation prevents the formation of cross-links between peptidoglycan strands, inhibiting the final stage of bacterial cell wall synthesis. The resulting cell lysis is mediated by bacterial autolytic enzymes such as autolysins .

相似化合物的比较

Latamoxef is unique among beta-lactam antibiotics due to the substitution of an oxygen atom for the sulfur atom in the cephalosporin core. This structural difference imparts distinct pharmacokinetic properties and a broader spectrum of activity. Similar compounds include:

Cephalosporins: Such as cefotaxime and ceftriaxone, which have a sulfur atom in the core structure.

Latamoxef’s ability to penetrate the blood-brain barrier and its efficacy against anaerobic bacteria make it a valuable antibiotic in clinical settings .

属性

CAS 编号 |

108562-63-6 |

|---|---|

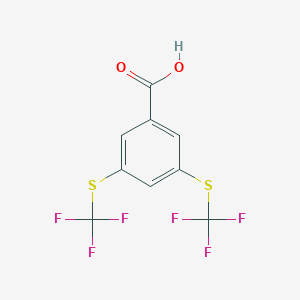

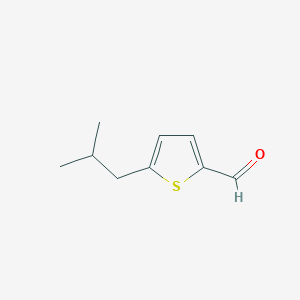

分子式 |

C6H9Cl3 |

分子量 |

187.5 g/mol |

IUPAC 名称 |

1,1,2-trichloro-4-methylpent-1-ene |

InChI |

InChI=1S/C6H9Cl3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3 |

InChI 键 |

CBODMCOWCKGSMR-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=C(Cl)Cl)Cl |

规范 SMILES |

CC(C)CC(=C(Cl)Cl)Cl |

同义词 |

1,1,2-Trichloro-4-methyl-1-pentene |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。